molecular formula C49H54F2N8O6 B612246 Ledipasvir CAS No. 1256388-51-8

Ledipasvir

Numéro de catalogue: B612246
Numéro CAS: 1256388-51-8
Poids moléculaire: 889.0 g/mol
Clé InChI: VRTWBAAJJOHBQU-KMWAZVGDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ledipasvir (C₄₉H₅₄F₂N₈O₆) is a direct-acting antiviral (DAA) targeting the hepatitis C virus (HCV) NS5A replication complex. Approved by the U.S. FDA in 2014, it is clinically used in combination with sofosbuvir (a nucleotide analog NS5B polymerase inhibitor) as a fixed-dose tablet (90 mg this compound/400 mg sofosbuvir) for genotypes 1, 4, 5, and 6 HCV infections . This combination achieves sustained virologic response (SVR) rates exceeding 95% in clinical trials and real-world studies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du lédipasvir implique plusieurs étapes, y compris la préparation d'intermédiaires clés. Une méthode implique la préparation d'un intermédiaire de haute pureté, l'acide (1R, 3S, 4S)-N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylique, par hydrolyse enzymatique . Une autre méthode implique des processus de cyclopropanation et de fluoration en fin de synthèse, qui offrent une voie nouvelle et efficace pour la préparation du lédipasvir avec un rendement total de 20% sur huit étapes linéaires .

Méthodes de production industrielle

La production industrielle du lédipasvir est axée sur l'optimisation du rendement, de la pureté et de la rentabilité. Le processus implique généralement l'utilisation d'intermédiaires de haute pureté et de conditions de réaction respectueuses de l'environnement. Les méthodes sont conçues pour être évolutives pour une production à grande échelle, assurant une grande sélectivité et des coûts de production réduits .

Analyse Des Réactions Chimiques

Types de réactions

Le lédipasvir subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions du lédipasvir comprennent l'acétonitrile, l'acide acétique et l'éther isopropylique. Les conditions réactionnelles impliquent souvent des températures élevées et des environnements contrôlés pour garantir un rendement et une pureté élevés .

Principaux produits formés

Le principal produit formé par les réactions impliquant le lédipasvir est l'ingrédient pharmaceutique actif final utilisé dans le traitement de l'hépatite C. Les autres intermédiaires et sous-produits sont généralement éliminés par des processus de purification .

Applications de recherche scientifique

Le lédipasvir a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

Le lédipasvir inhibe la protéine non structurale 5A (NS5A) du virus de l'hépatite C, qui est essentielle à la réplication de l'ARN viral et à l'assemblage des virions du VHC. En empêchant l'hyperphosphorylation de la NS5A, le lédipasvir perturbe la production de protéines virales, inhibant ainsi la réplication et l'assemblage viral .

Applications De Recherche Scientifique

Treatment of Hepatitis C

Ledipasvir is approved for use in combination with sofosbuvir in various treatment regimens:

  • 8-week regimen : For treatment-naive patients without cirrhosis and low baseline HCV RNA levels (<6 million IU/mL).
  • 12-week regimen : For a broader range of patients, including those with cirrhosis or prior treatment experience.

Efficacy Data:

  • In clinical trials, sustained virologic response (SVR) rates have been reported as high as 95%-100% across different populations and treatment durations. For instance, a study involving 2,099 participants showed SVR12 rates of 96% for the 8-week regimen and 97% for the 12-week regimen .

Real-World Effectiveness

Real-world studies have corroborated clinical trial findings, demonstrating high SVR rates in diverse patient populations:

  • A multicenter observational study reported SVR12 rates of 96% among patients treated with this compound-sofosbuvir for 8 weeks .
  • Factors influencing treatment outcomes included liver function indicators such as albumin levels and bilirubin levels .

Safety Profile

The safety profile of this compound has been assessed in numerous studies. Common adverse effects include:

  • Headache
  • Fatigue
  • Nausea

Serious adverse events are rare but can occur, particularly when ribavirin is included in the treatment regimen .

Comparative Efficacy

The combination therapy of this compound and sofosbuvir has been compared to other antiviral treatments. The following table summarizes key findings from various studies:

StudyTreatment RegimenPopulationSVR12 Rate (%)Duration
This compound + Sofosbuvir ± RibavirinTreatment-naive without cirrhosis95 (8 weeks), 98 (12 weeks)8-12 weeks
This compound + SofosbuvirMixed population (including cirrhosis)96 (8 weeks), 97 (12 weeks)8-12 weeks
This compound + Sofosbuvir + RibavirinInterferon-experienced patients100 (12 weeks)12 weeks

Case Studies

Several case studies highlight the effectiveness of this compound in diverse settings:

  • Egyptian Cohort Study : This study enrolled 255 patients with HCV genotype 4 and demonstrated high SVR rates (95% for the 8-week regimen and 98% for the 12-week regimen), emphasizing its efficacy even among previously treated patients .
  • HCV-TARGET Study : An extensive analysis involving over 2,000 participants showed that higher baseline albumin and lower bilirubin levels were associated with better treatment outcomes .

Mécanisme D'action

Ledipasvir inhibits the hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral RNA replication and assembly of HCV virions. By preventing the hyperphosphorylation of NS5A, this compound disrupts the production of viral proteins, thereby inhibiting viral replication and assembly .

Comparaison Avec Des Composés Similaires

Comparison with Similar NS5A Inhibitors

Structural and Mechanistic Differences

Ledipasvir shares a symmetrical binding mode with other NS5A inhibitors (e.g., daclatasvir, velpatasvir, pibrentasvir) but differs in core and substituent structures (Table 1):

Compound Core Structure Key Substituents Molecular Weight (g/mol)
This compound Fluorene-linked benzimidazole [2.2.1] azabicyclic ring, methyl groups 889
Daclatasvir Biphenyl Imidazole-proline motif 739
Velpatasvir Carbazole Cyclopropyl-F substituent 883
Pibrentasvir Quinoxaline Sulfonamide wing 791
  • Binding Symmetry: All NS5A inhibitors bind symmetrically to the NS5A dimer, but structural variations (e.g., fused rings, wing length) influence resistance profiles and genotype coverage .
  • Spirocyclic Design : this compound’s [2.2.1] azabicyclic ring enhances metabolic stability compared to daclatasvir’s proline motif .

Pharmacokinetic and Clinical Efficacy

Table 2: Comparative Pharmacokinetics and Efficacy

Compound Half-Life (hr) AUC Reduction with Rifampin Genotype Coverage SVR12 (%)*
This compound 47 59% 1, 4–6 95–97
Daclatasvir 12–15 79% 1–3 93–98
Velpatasvir 15 29% 1–6 98–99
Pibrentasvir 13 Minimal 1–6 99

*SVR12: Sustained virologic response at 12 weeks post-treatment.

  • Genotype Specificity: this compound is less effective against genotype 3, whereas velpatasvir and pibrentasvir offer pan-genotypic activity .
  • Drug-Drug Interactions (DDIs) : this compound’s inhibition of P-gp/BCRP necessitates caution with statins and anticoagulants, unlike velpatasvir, which has fewer DDIs .

Resistance Profiles

  • This compound: Resistance-associated substitutions (RASs) like Y93H/N in NS5A reduce efficacy by 10–100 fold, particularly in genotype 1a .
  • Velpatasvir/Pibrentasvir : Retain activity against common RASs (e.g., Y93H) due to optimized substituent interactions .

Repurposing Potential for SARS-CoV-2**

This compound was identified as a candidate for COVID-19 via virtual screening targeting SARS-CoV-2 proteases:

  • 3CLpro Inhibition : Predicted binding affinity due to its large molecular size (889 g/mol), which matches the protease’s active site .
  • Contradictory Evidence : A 2020 study found this compound ineffective against 3CLpro in vitro, while a 2025 study validated its antiviral activity via SPR/ITC binding assays .
  • Structural Insight : The [2.2.1] azabicyclic ring in this compound inspired analogous modifications in nirmatrelvir (Paxlovid®) to enhance protease binding .

Clinical Considerations and Limitations

Activité Biologique

Ledipasvir is a potent antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. It functions as an NS5A inhibitor, targeting the NS5A protein crucial for HCV replication. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, efficacy in clinical studies, and safety profile.

This compound inhibits HCV replication by binding to the NS5A protein, which is essential for viral RNA replication and assembly. Although the exact biochemical mechanism remains unconfirmed due to the lack of known enzymatic functions of NS5A, studies indicate that this compound effectively disrupts HCV lifecycle processes.

  • In vitro Activity : this compound exhibits varying inhibitory concentrations (EC50) against different HCV genotypes:
    • Genotype 1a: 0.031 nM
    • Genotype 1b: 0.004 nM
    • Genotype 2a: 10.8 nM
    • Genotype 3: 10.1 nM
    • Genotype 4a: 0.045 nM .

Pharmacokinetics

This compound is characterized by high plasma protein binding (>99.8%) and demonstrates a wide volume of distribution. Following administration, it shows minimal metabolism with over 98% of systemic exposure attributed to the parent compound. The pharmacokinetic profile indicates a long mean residence time, supporting its efficacy in sustained viral response (SVR) outcomes .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of this compound, often in combination with sofosbuvir (LDV/SOF). The following table summarizes key findings from prominent studies:

Study Treatment Duration Population SVR12 Rate
LONESTAR Study8 weeksTreatment-naïve GT195%
LONESTAR Study12 weeksTreatment-naïve GT1100%
Phase II Trial12 weeksTreatment-experienced95%
Phase II Trial8 weeksAcute HCV in HIV-infected men100%
Egyptian Study12 weeksNon-cirrhotic patients≥94%

These results indicate that this compound combined with sofosbuvir is highly effective across various patient populations, including those with prior treatment failures and different HCV genotypes .

Safety Profile

The safety profile of this compound has been assessed in various studies, revealing that it is generally well tolerated. Common adverse events include headache and fatigue, particularly in patients receiving ribavirin alongside this compound . Serious adverse events are rare, making it a favorable option for many patients.

Case Studies

  • Case Study: Treatment-Naïve Patients
    In a multicenter trial involving treatment-naïve patients with HCV genotype 4, SVR12 rates reached up to 98% after a 12-week regimen of LDV/SOF, demonstrating high effectiveness even in populations previously underrepresented in clinical trials .
  • Case Study: Patients with HIV Co-Infection
    A study focusing on men with HIV co-infection who received an eight-week course of LDV/SOF achieved a remarkable SVR rate of 100%, highlighting the compound's efficacy even in complex patient populations .

Q & A

Q. Basic: What are the standard analytical methods for quantifying Ledipasvir in pharmacokinetic studies?

Q: What validated chromatographic techniques are used to quantify this compound in plasma or formulations, and how are linearity and accuracy ensured? A: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely employed, with calibration curves established using absorbance spectra (200–400 nm). Linear ranges for this compound typically span 5–25 µg/mL, validated via recovery tests showing >98% accuracy . Method validation includes testing selectivity under thermal stress to confirm no peak overlap with degradation products or excipients .

Q. Basic: What are the key steps in this compound synthesis, and how have recent advancements improved efficiency?

Q: Describe the synthetic pathway for this compound and innovations that reduce step count or improve yield.
A: The synthesis involves a late-stage cyclopropanation and difluorination, enabling an 8-step process with 20% overall yield. Copper electrode-mediated multistep reactions accelerate synthesis by 20–50× compared to batch methods, reducing reaction time and resource use .

Q. Advanced: How do multivariate chemometric models enhance precision in quantifying this compound in complex matrices?

Q: What computational approaches address variability in spectrophotometric data for this compound-Sofosbuvir mixtures? A: Genetic algorithm-optimized partial least squares (GA-PLS) and artificial neural networks (ANN) improve predictive accuracy by selecting optimal wavelength combinations and reducing noise. These models achieve <2% relative error in concentration predictions for multi-component formulations .

Q. Advanced: What pharmacokinetic challenges arise from this compound’s pH-dependent solubility, and how are they mitigated?

Q: How does gastric pH affect this compound bioavailability, and what drug-interaction protocols are recommended? A: Elevated gastric pH reduces this compound solubility, lowering exposure by 30–40%. Clinical protocols mandate 4-hour separation from antacids and avoid high-dose PPIs (>20 mg omeprazole). Real-world data show proton pump inhibitor (PPI) use correlates with 5–6% lower SVR rates, necessitating dose timing adjustments .

Q. Advanced: How do contradictions between clinical trial and real-world data inform this compound-Sofosbuvir treatment duration?

Q: Why do some real-world studies report lower SVR rates for 8-week regimens despite non-inferiority in trials? A: While phase III trials showed 94–99% SVR for 8-week regimens in non-cirrhotic patients, real-world analyses identify confounding factors (e.g., cirrhosis misclassification, PPI use). Multivariate regression highlights albumin levels, bilirubin, and cirrhosis status as predictors of efficacy, supporting extended regimens for high-risk subgroups .

Q. Basic: How are stability-indicating methods validated for this compound in combination therapies?

Q: What stress conditions and parameters are used to validate this compound stability in fixed-dose combinations? A: Forced degradation studies under thermal (40–80°C), oxidative (H₂O₂), and photolytic conditions confirm method robustness. Acceptance criteria include ≤2% deviation in peak purity and resolution, with recovery rates of 98–102% across 50–150% concentration ranges .

Q. Advanced: How do multivariate analyses identify predictors of treatment failure in this compound-based regimens?

Q: What statistical methods reconcile disparate SVR outcomes in heterogeneous patient populations? A: Logistic regression of real-world cohorts (e.g., HCV-TARGET) identifies predictors like baseline HCV RNA >6 million IU/mL, hypoalbuminemia (<3.5 g/dL), and cirrhosis as risk factors. Machine learning models further stratify patients by IL28B genotype and fibrosis score to optimize regimen duration .

Q. Advanced: How do NS5A resistance-associated substitutions (RASs) impact this compound efficacy in HIV/HCV co-infection?

Q: What RASs are linked to virologic relapse, and how are they detected in resistant strains? A: Deep sequencing identifies Y93H/N RASs in NS5A, reducing this compound’s binding affinity by >100×. In co-infected patients, pre-existing RASs correlate with 2–4% relapse rates, necessitating resistance testing before salvage therapies (e.g., adding ribavirin or extending treatment to 24 weeks) .

Propriétés

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWBAAJJOHBQU-KMWAZVGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54F2N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154829
Record name Ledipasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

889.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256388-51-8
Record name Ledipasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256388-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ledipasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256388518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ledipasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ledipasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl[(2S)-1-{(6S)-6-[5-(9,9-difluoro-7-{2-[(1R,3S,4S)-2-{(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl}-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl}-3-methyl-1-oxobutan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEDIPASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/013TE6E4WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-[6-(9,9-Difluoro-7-{2-[5-(2-methoxycarbonylamino-3-methyl-butyryl)-5-aza-spiro[2.4]hept-6-yl]-3H-imidazol-4-yl}-9H-fluoren-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (115 mg, 0.138 mmol) was dissolved in DCM (2 mL) and HCl in dioxane (4M, 2 mL) was added and stirring at room temperature was continued. After 20 minutes, all volatiles were removed in vacuo. The crude material was used in the next step without further purification. The crude material was dissolved in DMF (1.5 mL) and DIEA (53.4 mg, 0.414 mmol) was added. A solution of 2-(L) Methoxycarbonylamino-3-methyl-butyric acid (24.2 mg, 0.138 mmol), HATU (52.4 mg, 0.138 mmol) and DIEA (17.8 mg, 0.138 mmol) in DMF (1 mL) was added. The reaction was stirred at room temperature. After 20 minutes, the reaction was diluted with EtOAc and was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine, and was dried over sodium sulfate. Filtration and removal of solvents in vacuo gave the crude material, which was purified by RP-HPLC (eluent: water/MeCN w/0.1% TFA) to yield the product (1-{3-[6-(9,9-Difluoro-7-{2-[5-(2-methoxycarbonylamino-3-methyl-butyryl)-5-aza-spiro[2.4]hept-6-yl]-3H-imidazol-4-yl}-9H-fluoren-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester (76 mg). LCMS-ESI+: calc'd for C49H54F2N8O6: 888.9 (M+). Found: 890.0 (M+H+).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
53.4 mg
Type
reactant
Reaction Step Four
Quantity
24.2 mg
Type
reactant
Reaction Step Five
Name
Quantity
52.4 mg
Type
reactant
Reaction Step Five
Name
Quantity
17.8 mg
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

3-[6-(9,9-Difluoro-7-{2-[5-(2-methoxycarbonylamino-3-methyl-butyryl)-5-aza-spiro[2.4]hept-6-yl]-3H-imidazol-4-yl}-9H-fluoren-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (115 mg, 0.138 mmol) was dissolved in DCM (2 mL) and HCl in dioxane (4M, 2 mL) was added and stirring at room temperature was continued. After 20 minutes, all volatiles were removed in vacuo. The crude material was used in the next step without further purification. The crude material was dissolved in DMF (1.5 mL) and DIEA (53.4 mg, 0.414 mmol) was added. A solution of 2-(L)Methoxycarbonylamino-3-methyl-butyric acid (24.2 mg, 0.138 mmol), HATU (52.4 mg, 0.138 mmol) and DIEA (17.8 mg, 0.138 mmol) in DMF (1 mL) was added. The reaction was stirred at room temperature. After 20 minutes, the reaction was diluted with EtOAc and was washed with aqueous bicarbonate solution, aqueous LiCl solution (5%), brine, and was dried over sodium sulfate. Filtration and removal of solvents in vacuo gave the crude material, which was purified by RP-HPLC (eluent: water/MeCN w/0.1% TFA) to yield the product (1-{3-[6-(9,9-Difluoro-7-{2-[5-(2-methoxycarbonylamino-3-methyl-butyryl)-5-aza-spiro[2.4]hept-6-yl]-3H-imidazol-4-yl}-9H-fluoren-2-yl)-1H-benzoimidazol-2-yl]-2-aza-bicyclo[2.2.1]heptane-2-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester (76 mg). LCMS-ESI+: calc'd for C49H54F2N8O6: 888.9 (M+). Found: 890.0 (M+H+).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
53.4 mg
Type
reactant
Reaction Step Four
[Compound]
Name
2-(L)Methoxycarbonylamino-3-methyl-butyric acid
Quantity
24.2 mg
Type
reactant
Reaction Step Five
Name
Quantity
52.4 mg
Type
reactant
Reaction Step Five
Name
Quantity
17.8 mg
Type
reactant
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.